molecular formula C14H16FN3O B254174 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide

2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide

Cat. No. B254174
M. Wt: 261.29 g/mol
InChI Key: WQNAVVSPCQIXDS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAA-1106 and is a selective ligand for the peripheral benzodiazepine receptor (PBR).

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide involves its binding to the PBR, which is located in the outer mitochondrial membrane. This binding results in the modulation of several cellular processes such as mitochondrial function, apoptosis, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide vary depending on the specific application. In neuroscience, this compound has been shown to have a high affinity for the PBR in the brain, making it a useful ligand for imaging studies. In cancer research, DAA-1106 has been shown to inhibit the growth of cancer cells and induce apoptosis through the modulation of mitochondrial function. In immunology, this compound has been studied for its anti-inflammatory properties, which are thought to be mediated through the PBR.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide in lab experiments include its high affinity for the PBR, which makes it a useful ligand for imaging studies. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. The limitations of using DAA-1106 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide. One area of research is the development of new ligands for the PBR with improved specificity and affinity. Additionally, further studies are needed to fully understand the mechanism of action of DAA-1106 and its potential applications in various fields. Finally, research is needed to determine the safety and efficacy of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide involves the reaction between 2-(dimethylamino)ethylamine and 3-(4-fluorophenyl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyanogen bromide to obtain the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, this compound has been used as a ligand for imaging the PBR in the brain, which is involved in several neurological disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, DAA-1106 has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, this compound has been studied for its anti-inflammatory properties.

properties

Product Name

2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

(E)-2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C14H16FN3O/c1-18(2)8-7-17-14(19)12(10-16)9-11-3-5-13(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,17,19)/b12-9+

InChI Key

WQNAVVSPCQIXDS-FMIVXFBMSA-N

Isomeric SMILES

CN(C)CCNC(=O)/C(=C/C1=CC=C(C=C1)F)/C#N

SMILES

CN(C)CCNC(=O)C(=CC1=CC=C(C=C1)F)C#N

Canonical SMILES

CN(C)CCNC(=O)C(=CC1=CC=C(C=C1)F)C#N

Origin of Product

United States

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